METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound featuring a trimethoxyphenyl group and a bis(4-hydroxy-2-methylthiophene-3-carboxylate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate thiophene derivatives under controlled conditions. Common reagents include dichloromethane, triethylamine, and carbodiimide-based coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, contributing to its biological effects . The compound’s unique structure allows it to fit into specific binding sites, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
Uniqueness
Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) stands out due to its dual thiophene rings and the presence of both hydroxyl and carboxylate groups.
Properties
IUPAC Name |
methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9S2/c1-10-15(23(27)32-6)18(25)21(34-10)17(22-19(26)16(11(2)35-22)24(28)33-7)12-8-13(29-3)20(31-5)14(9-12)30-4/h8-9,17,25-26H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDRGFYWNBSDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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